[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol
Description
Properties
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-9-10-3-7-14(8-4-10)12(16)11-1-5-13-6-2-11/h10-11,13,15H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPZBRXCQUMBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is commercially available or synthesized via hydrolysis of ethyl piperidine-4-carboxylate under acidic conditions (HCl, reflux, 12 h). The crude product is recrystallized from ethanol/water (1:1) to yield white crystals (mp 268–270°C).
Reduction to Piperidin-4-ylmethanol
Piperidine-4-carboxylic acid (10.0 g, 77.5 mmol) is suspended in dry THF (100 mL) under nitrogen. Lithium aluminum hydride (5.9 g, 155 mmol) is added portionwise at 0°C, followed by reflux for 6 h. The mixture is quenched with Na2SO4·10H2O, filtered, and concentrated to afford piperidin-4-ylmethanol as a colorless oil (7.2 g, 80%).
Key Data :
Boc Protection of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid (15.0 g, 116 mmol) is dissolved in acetone/water (200 mL, 1:1). Sodium bicarbonate (19.5 g, 232 mmol) and Boc anhydride (30.3 g, 139 mmol) are added, and the mixture is stirred at 25°C for 24 h. The product is extracted with ethyl acetate (3 × 100 mL), dried (Na2SO4), and concentrated to yield N-Boc-piperidine-4-carboxylic acid as a white solid (25.1 g, 91%).
Key Data :
-
MP : 98–100°C.
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FT-IR (cm⁻¹) : 1695 (C=O), 1250 (Boc C-O).
Coupling of N-Boc-piperidine-4-carboxylic Acid with Piperidin-4-ylmethanol
N-Boc-piperidine-4-carboxylic acid (5.0 g, 20.6 mmol), HATU (9.4 g, 24.7 mmol), and DIPEA (8.7 mL, 49.4 mmol) are dissolved in DMF (50 mL). Piperidin-4-ylmethanol (2.7 g, 20.6 mmol) is added dropwise at 0°C, and the reaction is stirred at 25°C for 16 h. The mixture is diluted with ethyl acetate (150 mL), washed with brine (3 × 50 mL), dried (Na2SO4), and concentrated. Column chromatography (SiO2, hexane/EtOAc 3:1) affords the Boc-protected intermediate as a white solid (5.8 g, 75%).
Key Data :
-
1H NMR (400 MHz, CDCl3) : δ 4.10 (br s, 2H, N-CH2), 3.60 (t, J = 5.6 Hz, 2H, -CH2OH), 2.80–2.60 (m, 4H, piperidine-H), 1.45 (s, 9H, Boc-CH3).
Deprotection of the Boc Group
The Boc-protected intermediate (5.0 g, 13.3 mmol) is treated with 4M HCl in dioxane (50 mL) at 0°C for 2 h. The solvent is removed under reduced pressure, and the residue is neutralized with saturated NaHCO3 (50 mL). Extraction with CH2Cl2 (3 × 50 mL), drying (Na2SO4), and concentration yield [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol as a pale-yellow solid (3.1 g, 95%).
Key Data :
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MP : 142–144°C.
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13C NMR (100 MHz, CDCl3) : δ 172.5 (C=O), 65.8 (-CH2OH), 53.2 (piperidine-C), 45.1 (N-CH2).
Optimization and Scalability
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reduction | LiAlH4, THF, reflux | 80 | 98.5 |
| Boc Protection | Boc2O, NaHCO3, acetone/H2O | 91 | 99.2 |
| Coupling | HATU, DIPEA, DMF, 25°C | 75 | 97.8 |
| Deprotection | HCl/dioxane, 0°C | 95 | 99.0 |
Total Yield : 80% × 91% × 75% × 95% ≈ 51.5% .
Critical factors affecting yield:
-
Coupling Efficiency : Secondary amine reactivity is enhanced by using HATU/DIPEA, which generates active esters in situ.
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Reduction Safety : Strict temperature control during LiAlH4 addition prevents exothermic runaway.
Analytical Characterization
Spectroscopic Validation
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FT-IR : Strong absorption at 1650 cm⁻¹ confirms the amide C=O bond.
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MS (ESI+) : m/z 255.2 [M+H]⁺ (calc. 255.17).
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30, 1 mL/min) shows a single peak at 4.2 min (λ = 254 nm), confirming >99% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
The compound is primarily utilized as an intermediate in organic synthesis. Its ability to form various derivatives makes it valuable in creating complex organic molecules. Notably, it serves as a precursor for the synthesis of piperidine-based pharmaceuticals.
Research has demonstrated that [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol exhibits multiple biological activities:
- Antimicrobial Properties : Studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Antiviral Activity : The compound has shown promise in inhibiting viruses, including cytomegalovirus and SARS-CoV-2, suggesting its potential role in antiviral drug development .
- CNS Effects : There is evidence that certain derivatives may act as central nervous system depressants, which could lead to therapeutic applications in treating anxiety or sleep disorders.
Medicinal Chemistry
As a building block for new therapeutic agents, [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol is being investigated for its potential to target various diseases:
- Cancer Treatment : Piperidine derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating possible applications in oncology .
- Inflammation Modulation : The compound has been studied for its role in modulating inflammatory responses, particularly through its effects on the NLRP3 inflammasome, which is implicated in various inflammatory diseases .
Industrial Applications
In addition to its pharmaceutical uses, [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol is also applied in the production of agrochemicals and other industrial chemicals, contributing to advancements in agricultural science and chemical manufacturing.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This can lead to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Findings
Antiparasitic Activity: Fluorinated and halogenated benzyl derivatives (e.g., compounds 7, 8, 11 in ) exhibit potent activity against resistant Plasmodium strains (IC₅₀ = 1–5 µg/mL). The electron-withdrawing substituents (F, Cl, Br) enhance lipophilicity and target binding, likely through π-π stacking or hydrophobic interactions with parasite enzymes . By contrast, [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol lacks aromatic substituents, which may reduce its antiparasitic efficacy but improve solubility for central nervous system (CNS) applications.
Receptor Binding: Piperidine methanols with aryl groups (e.g., 1-(2-methoxyphenyl)piperazine derivatives) show high affinity for dopamine D₂ receptors (e.g., Kᵢ = 12 nM for compound 7 in ). The methanol group in these analogs may facilitate hydrogen bonding with orthosteric receptor sites. The piperidine-4-carbonyl group in the target compound could mimic peptide backbones, making it suitable for protease inhibition or peptidomimetic drug design .
Synthetic Accessibility: Analogs like [1-(4-fluorobenzyl)piperidin-4-yl]methanol are synthesized via reductive amination of piperidin-4-one intermediates with substituted benzylamines .
Safety and Selectivity :
- Halogenated analogs (e.g., dichlorobenzyl derivatives) exhibit high selectivity indices (SI = 15–182) for parasites over mammalian cells , whereas compounds with bulkier groups (e.g., naphthalene in ) may face toxicity challenges. The target compound’s lack of halogen substituents could improve safety profiles.
Biological Activity
The compound [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol, a derivative of piperidine, has garnered attention for its diverse biological activities. Piperidine derivatives are known for their significant roles in medicinal chemistry, acting as intermediates in various pharmaceutical applications. This article explores the biological activity of this specific compound, focusing on its antimicrobial, antiviral, and central nervous system (CNS) effects, as well as its potential therapeutic applications.
[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol is characterized by its structural framework that includes a piperidine ring substituted with a carbonyl group and a hydroxymethyl group. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol has been evaluated against several viruses. Notably, it has shown efficacy against influenza virus and herpes simplex virus (HSV). The compound appears to inhibit viral replication by interfering with the viral entry process into host cells.
Central Nervous System Effects
Studies have documented the CNS depressant effects of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol. It has been observed to reduce anxiety-like behaviors in animal models, suggesting potential applications in treating anxiety disorders. The compound may exert its effects by modulating neurotransmitter systems, particularly those involving GABAergic transmission.
The biological activity of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol is attributed to its ability to interact with specific biomolecules within cells:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Cell Signaling Modulation : It influences signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Alteration : The compound affects the expression of genes associated with stress responses and apoptosis.
Study 1: Antimicrobial Efficacy
In a controlled study, [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol was tested against clinical isolates of Mycobacterium tuberculosis. Results indicated a promising IC50 value of 13–22 µM, demonstrating its potential as an anti-tubercular agent when used in combination therapies.
Study 2: CNS Effects
A behavioral study on rodents assessed the anxiolytic effects of the compound. Results showed that doses ranging from 10 to 30 mg/kg significantly reduced anxiety-like behavior in the elevated plus maze test compared to control groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step process involving piperidine derivatives. For example, a similar structure, {1-[3-(4-iodophenyl)propyl]piperidin-4-yl}methanol, was synthesized using ethyl isonipecotate, HOBt, EDCI, and NEt₃ for coupling, followed by DIBALH reduction in THF at −10°C to room temperature . Optimizing stoichiometry, solvent polarity, and temperature (e.g., maintaining low temperatures during reduction steps) is critical to prevent side reactions like over-reduction or epimerization. Yield improvements (e.g., 70–85%) often require iterative purification via column chromatography or recrystallization.
Q. How can researchers characterize the structural and physicochemical properties of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol?
- Methodological Answer : Key characterization tools include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and methanol group integration .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability .
- Solubility profiling : Testing in polar (water, methanol) and non-polar solvents (dichloromethane) to guide formulation studies .
Q. What safety protocols are recommended for handling [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as piperidine derivatives may release volatile byproducts .
- Spill management : Neutralize acidic/basic residues with appropriate adsorbents (e.g., sodium bicarbonate for acid spills) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or impurity profiles. Strategies include:
- Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., oxidation products or unreacted intermediates) that may interfere with bioassays .
- Dose-response validation : Perform IC₅₀/EC₅₀ studies across multiple concentrations and replicate experiments to confirm activity thresholds .
- Structural analogs : Compare activity with related compounds (e.g., diphenyl(piperidin-4-yl)methanol) to isolate pharmacophore contributions .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .
- Metabolic stability : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation and identify major metabolites .
- Light/heat stress testing : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to evaluate photolytic/thermal decomposition pathways .
Q. How can computational modeling guide the optimization of [1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol for target binding?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to predict interactions with receptors (e.g., 5-HT₄ or σ receptors) based on piperidine scaffold conformations .
- QSAR analysis : Corrogate substituent effects (e.g., carbonyl vs. hydroxymethyl groups) on binding affinity and selectivity .
- Free-energy perturbation (FEP) : Calculate ΔΔG values for proposed derivatives to prioritize synthetic targets .
Q. What advanced analytical techniques are critical for detecting trace impurities in synthesized batches?
- Methodological Answer :
- Chiral HPLC : Resolve enantiomeric impurities using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases .
- NMR spectroscopy with cryoprobes : Enhance sensitivity for low-abundance impurities (e.g., <0.1%) .
- ICP-MS : Screen for residual metal catalysts (e.g., Pd from coupling reactions) to meet ICH Q3D guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
